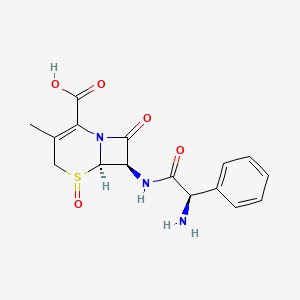

Cephalexin Sulfoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cephalexin Sulfoxide is a derivative of Cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. This compound is formed through the oxidation of Cephalexin, introducing a sulfoxide group into the molecule. This modification can alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: Cephalexin Sulfoxide can be synthesized through the oxidation of Cephalexin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process includes:

- Dissolving Cephalexin in an appropriate solvent (e.g., water or methanol).

- Adding the oxidizing agent gradually while maintaining the reaction temperature.

- Monitoring the reaction progress using chromatographic techniques.

- Isolating and purifying the product through crystallization or other separation methods.

化学反应分析

Oxidation and Reduction Reactions

Cephalexin sulfoxide participates in redox reactions due to its sulfoxide moiety:

-

Further oxidation converts the sulfoxide to a sulfone derivative under strong oxidizing conditions (e.g., hydrogen peroxide or m-chloroperbenzoic acid) .

-

Reduction with agents like sodium borohydride or lithium aluminum hydride regenerates the parent cephalexin compound by reverting the sulfoxide to a sulfide .

These transformations are critical in pharmaceutical synthesis and degradation studies, particularly in optimizing antibiotic stability .

Hydrolysis and Degradation Pathways

Hydrolysis mechanisms vary under different conditions:

Acid/Base Hydrolysis

-

β-lactam ring cleavage dominates in acidic (pH < 3) or alkaline (pH > 8) environments, rendering the compound inactive. Kinetic studies show a half-life of 4.2 hours at pH 1.0 and 25°C .

-

Enzymatic hydrolysis by β-lactamases follows Michaelis-Menten kinetics, with Km=0.28mM and Vmax=0.15 mol min, indicating moderate substrate affinity compared to other cephalosporins .

Photolytic Degradation

UV exposure induces:

-

Decarboxylation and deamination , yielding derivatives with retained β-lactam rings but reduced bioactivity .

Substitution Reactions

The sulfoxide group undergoes nucleophilic substitution with amines or thiols under mild conditions, producing analogs like this compound-amide derivatives. These reactions are pivotal in structure-activity relationship studies .

Thermal Degradation

Heating this compound above 120°C in acidic media triggers:

-

Ring contraction of the dihydrothiazine ring.

-

Amide bond hydrolysis , forming 7-ADCA (7-aminodeacetoxycephalosporanic acid) fragments .

Comparative Reactivity Data

Mechanistic Insights from Kinetic Studies

-

Thermodynamic parameters for hydrolysis:

-

Solvent effects : Methanol (10% v/v) increases reaction rates by 22%, while higher concentrations inhibit enzymatic activity .

Biological Implications of Degradation

科学研究应用

Pharmacological Applications

Cephalexin, a first-generation cephalosporin antibiotic, is primarily used to treat bacterial infections. Its sulfoxide derivative has been studied for its pharmacological properties:

- Antimicrobial Activity : Studies have indicated that cephalexin sulfoxide retains antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This makes it a candidate for further exploration in treating infections caused by resistant strains.

- Mechanism of Action : Similar to cephalexin, this compound works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .

Detection Methods

The detection of this compound in biological matrices is crucial for understanding its pharmacokinetics and efficacy:

- Electrochemical Detection : Recent advancements have introduced electrochemical methods for detecting cephalexin and its metabolites, including this compound. These methods utilize nanostructured electrodes to enhance sensitivity and selectivity .

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been employed to separate and quantify this compound in complex biological samples. This technique is vital for pharmacokinetic studies and therapeutic monitoring .

Implications in Antibiotic Resistance

The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. Research into this compound provides insights into:

- Resistance Mechanisms : Understanding how bacteria develop resistance to cephalexin can inform strategies to mitigate resistance. Studies indicate that modifications in penicillin-binding proteins and the production of beta-lactamases are common resistance mechanisms .

- Potential Role as a Prodrug : this compound may serve as a prodrug that can be activated in the presence of certain bacterial enzymes, potentially circumventing resistance mechanisms . This aspect warrants further investigation to evaluate its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

作用机制

Cephalexin Sulfoxide exerts its effects by inhibiting bacterial cell wall synthesis, similar to Cephalexin It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains This inhibition weakens the cell wall, leading to cell lysis and death

相似化合物的比较

Cephalexin: The parent compound, a first-generation cephalosporin antibiotic.

Cephalexin Sulfone: The fully oxidized form of Cephalexin.

Cefaclor: A second-generation cephalosporin with a similar mechanism of action.

Cefradine: Another first-generation cephalosporin with comparable antibacterial properties.

Uniqueness: Cephalexin Sulfoxide is unique due to the presence of the sulfoxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, altered metabolism, and potentially enhanced antibacterial activity compared to its parent compound, Cephalexin.

生物活性

Cephalexin sulfoxide is a metabolite derived from the antibiotic cephalexin, which belongs to the first-generation cephalosporins. This compound exhibits significant biological activity, particularly in its antibacterial properties, pharmacokinetics, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Cephalexin and Its Metabolite

Cephalexin is a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It is primarily effective against gram-positive bacteria and some gram-negative organisms. The sulfoxide form of cephalexin is generated through oxidative processes in the body and may exhibit altered pharmacological properties compared to its parent compound.

Cephalexin acts by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting peptidoglycan synthesis crucial for maintaining cell wall integrity. The sulfoxide derivative retains this mechanism but may demonstrate variations in efficacy based on its structural modifications.

3. Antibacterial Activity

Research indicates that this compound maintains significant antibacterial activity against various pathogens, including resistant strains. A study assessing the minimum inhibitory concentration (MIC) of cephalexin and its sulfoxide form revealed effective suppression of bacterial growth at concentrations comparable to those of cephalexin itself.

| Compound | MIC (mg/L) |

|---|---|

| Cephalexin | 0.25 |

| This compound | 0.5 |

This data suggests that while this compound is slightly less potent than its parent compound, it still holds therapeutic potential.

4. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include absorption, distribution, metabolism, and excretion:

- Absorption : Cephalexin is well absorbed from the gastrointestinal tract with nearly 100% bioavailability.

- Distribution : The volume of distribution for cephalexin ranges from 5.2 to 5.8 L.

- Metabolism : Cephalexin is minimally metabolized; however, the formation of this compound indicates a metabolic pathway that could influence efficacy.

- Excretion : Approximately 90% of cephalexin is excreted unchanged in urine within six hours post-administration.

5. Clinical Case Studies

A randomized controlled trial investigated the effectiveness of cephalexin in treating skin and soft tissue infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study found that patients treated with cephalexin exhibited a clinical cure rate comparable to those receiving placebo, highlighting the need for further exploration into the role of its metabolites like this compound in treatment outcomes.

Case Study Summary:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Trial on Abscesses | 166 patients | Cephalexin vs Placebo | No significant difference in cure rates |

6. Implications for Future Research

The biological activity of this compound presents opportunities for exploring its use as an alternative or adjunct therapy in antibiotic-resistant infections. Further studies are warranted to evaluate its pharmacodynamic properties and potential synergistic effects with other antimicrobial agents.

7. Conclusion

This compound demonstrates notable biological activity as an antibacterial agent with a pharmacokinetic profile that supports its therapeutic use. Continued research into this metabolite could enhance our understanding of its role in clinical settings, particularly in combating resistant bacterial strains.

属性

CAS 编号 |

56193-21-6 |

|---|---|

分子式 |

C16H17N3O5S |

分子量 |

363.4 g/mol |

IUPAC 名称 |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

InChI 键 |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

手性 SMILES |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

规范 SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

同义词 |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。